molecular formula C13H19Cl3N2OS B12007133 Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride CAS No. 41287-81-4

Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride

Cat. No.: B12007133
CAS No.: 41287-81-4
M. Wt: 357.7 g/mol
InChI Key: PMMGJFAJXQRKGJ-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride is a heterocyclic compound featuring a thiazolidine core (a saturated five-membered ring containing nitrogen and sulfur) linked to a pentyl chain substituted with a 3,5-dichloro-2-pyridyloxy moiety. The hydrochloride salt enhances its solubility and stability. While direct experimental data for this compound are scarce in the provided evidence, its structure can be inferred from analogs like the bromo-substituted derivative (CID 218859) . The molecular formula is likely C₁₃H₁₇Cl₂N₂OS·HCl, with the dichloropyridyl group contributing to electronic and steric properties distinct from bromo or alkylthio analogs.

Properties

CAS No.

41287-81-4

Molecular Formula

C13H19Cl3N2OS

Molecular Weight

357.7 g/mol

IUPAC Name

3-[5-(3,5-dichloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C13H18Cl2N2OS.ClH/c14-11-8-12(15)13(16-9-11)18-6-3-1-2-4-17-5-7-19-10-17;/h8-9H,1-7,10H2;1H

InChI Key

PMMGJFAJXQRKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCOC2=C(C=C(C=N2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 3,5-dichloro-2-pyridyl alcohol with a pentyl halide to form the intermediate 3,5-dichloro-2-pyridyloxy pentyl compound. This intermediate is then reacted with thiazolidine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted pyridyl or thiazolidine compounds.

Scientific Research Applications

Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyridine ring or side chain:

Compound Name Molecular Formula Substituent (Pyridine/Side Chain) Key Features References
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride C₁₃H₁₉BrN₂OS·HCl 5-bromo-2-pyridyloxy Bromine atom introduces polarizability; Predicted CCS: 163.0 Ų (M+H⁺)
Thiazolidine, 3-(5-(heptylthio)pentyl)-, hydrochloride Likely C₁₃H₂₇NS₂·HCl Heptylthio (C₇H₁₅S) Thioether linkage increases lipophilicity; Structural focus on sulfur connectivity
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride C₁₃H₂₇N₂S₂·HCl Pentylthio (C₅H₁₁S) Acute oral toxicity (LD₅₀: 650 mg/kg in mice)

Substituent-Driven Property Differences

  • In contrast, the 5-bromo-2-pyridyloxy analog (CID 218859) has lower electronegativity, which may reduce polar interactions . Alkylthio substituents (e.g., heptylthio or pentylthio) are non-polar, favoring membrane permeability but reducing solubility in aqueous media .
  • Physicochemical Properties :

    • Collision Cross Section (CCS) : The bromo analog’s predicted CCS for [M+H]⁺ is 163.0 Ų, suggesting moderate size and compactness. The dichloro variant may exhibit a slightly higher CCS due to increased molecular weight and steric bulk .
    • Toxicity : The pentylthio analog (LD₅₀: 650 mg/kg) demonstrates moderate acute toxicity in mice, likely due to metabolic release of thiol groups. Chlorinated pyridines may pose higher toxicity risks, but experimental data for the target compound are lacking .

Biological Activity

Thiazolidine derivatives, particularly thiazolidine-2,4-diones, have garnered attention for their diverse biological activities. The compound Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride (CAS Number: 41287-81-4) is a notable member of this class. This article explores its biological activity based on existing literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H19Cl3N2OS
Molecular Weight357.727 g/mol
DensityN/A
Boiling Point422.3 °C at 760 mmHg
Flash Point209.2 °C

Thiazolidines are known to interact with various biological targets, leading to multiple therapeutic effects. The mechanism of action for This compound may involve:

  • PPAR-γ Activation : Similar to other thiazolidine derivatives, this compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and exhibiting anti-inflammatory properties .
  • Antifungal Activity : Thiazolidines have shown promising antifungal effects. Research indicates that certain derivatives can disrupt fungal cell walls and exhibit both fungistatic and fungicidal properties .

Biological Activities

The biological activities associated with thiazolidines include:

  • Antimicrobial Activity : Thiazolidines demonstrate significant antibacterial and antifungal properties. Studies have shown that modifications to the thiazolidine structure can enhance these activities against various pathogens .
  • Antitumor Effects : Some thiazolidine derivatives have been reported to exhibit anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells .
  • Anti-inflammatory Properties : The ability of thiazolidines to modulate inflammatory pathways has been documented, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the biological efficacy of thiazolidine derivatives:

  • Mycosidine Study : A study on a related thiazolidine derivative demonstrated its antifungal activity against Candida species, showing morphological changes in yeast cell walls upon treatment .
  • Cancer Research : Investigations into the anticancer properties of thiazolidines revealed their capacity to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding how structural modifications affect the biological activity of thiazolidines. Key findings include:

  • Hydrophobicity : The lipophilicity of thiazolidines plays a crucial role in their ability to penetrate biological membranes and interact with target receptors .
  • Functional Group Influence : The presence and position of functional groups significantly influence the antimicrobial and anticancer activities of these compounds .

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